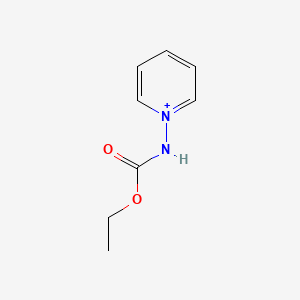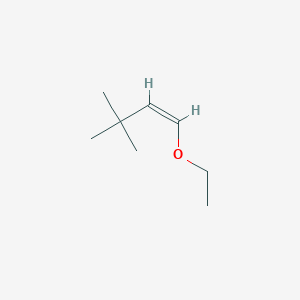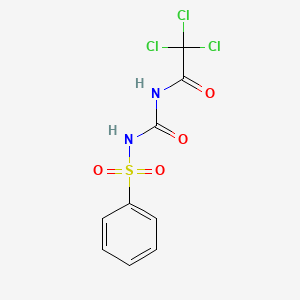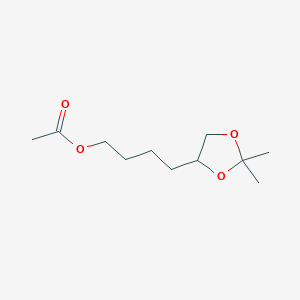
1,1,1,3,3,3-Hexafluoro-2-nitropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexafluoro-2-nitropropane is a fluorinated organic compound characterized by the presence of six fluorine atoms and a nitro group attached to a propane backbone. This compound is known for its unique chemical properties, including high thermal stability and significant electronegativity due to the fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-nitropropane typically involves the nitration of hexafluoropropane derivatives. One common method is the reaction of hexafluoropropane with nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high purity and yield of the final product.
化学反応の分析
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-nitropropane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: Formation of 1,1,1,3,3,3-Hexafluoro-2-aminopropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
1,1,1,3,3,3-Hexafluoro-2-nitropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in pharmaceuticals, especially in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-nitropropane involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can engage in strong hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways and molecular processes.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a hydroxyl group instead of a nitro group.
1,1,1,3,3,3-Hexafluoro-2-aminopropane: A reduced form of 1,1,1,3,3,3-Hexafluoro-2-nitropropane.
1,1,1,3,3,3-Hexafluoro-2-methylpropane: A compound with a methyl group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical properties such as high electronegativity, thermal stability, and reactivity. These properties make it valuable in various scientific and industrial applications.
特性
CAS番号 |
13071-90-4 |
|---|---|
分子式 |
C3HF6NO2 |
分子量 |
197.04 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoro-2-nitropropane |
InChI |
InChI=1S/C3HF6NO2/c4-2(5,6)1(10(11)12)3(7,8)9/h1H |
InChIキー |
CNDXTMNJDISJMM-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)(C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)


![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)


